molecular formula C19H23N3O4S B4267406 1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4267406
M. Wt: 389.5 g/mol
InChI Key: FYEPARNFLRMEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, commonly known as SNC80, is a synthetic chemical compound that belongs to the class of opioids. It was first synthesized in the early 1990s and has since garnered attention in scientific research due to its potential use as an analgesic and as a treatment for addiction.

Mechanism of Action

SNC80 works by binding to the delta-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that ultimately result in the inhibition of pain signals. Unlike traditional opioids, SNC80 does not activate the mu-opioid receptor, which is responsible for the side effects associated with opioid use, such as respiratory depression and addiction.
Biochemical and Physiological Effects
Studies have shown that SNC80 has a number of biochemical and physiological effects beyond its analgesic properties. It has been shown to have antidepressant effects, as well as a potential role in the treatment of addiction. SNC80 has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using SNC80 in lab experiments is its high selectivity for the delta-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain modulation and other physiological processes. However, one limitation is that SNC80 is a synthetic compound and may not accurately reflect the effects of naturally occurring opioids in the body.

Future Directions

There are several future directions for research on SNC80. One area of interest is the development of new pain medications based on the structure of SNC80. Another area of interest is the potential use of SNC80 in the treatment of addiction, particularly opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of SNC80 and its potential role in the treatment of other conditions beyond pain and addiction.

Scientific Research Applications

SNC80 has been extensively studied for its potential use as an analgesic. It has been shown to be highly selective for the delta-opioid receptor, which is involved in pain modulation. This selectivity makes it an attractive candidate for the development of new pain medications that can avoid the side effects associated with traditional opioids.

properties

IUPAC Name

1-(4-nitrophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15(2)16-3-9-19(10-4-16)27(25,26)21-13-11-20(12-14-21)17-5-7-18(8-6-17)22(23)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEPARNFLRMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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